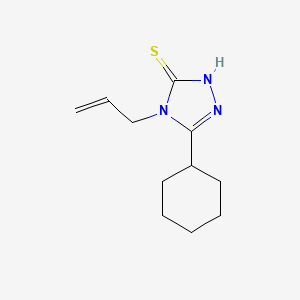

4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

描述

4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ringIts unique structure, which includes an allyl group and a cyclohexyl group, contributes to its distinctive chemical properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent alkylation . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as distillation and crystallization for purification .

化学反应分析

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Disulfide dimer | Forms intramolecular S–S bonds | |

| Strong oxidants (e.g., HNO₃) | Sulfonic acid (-SO₃H) | Requires acidic conditions |

Mechanistic Insights :

-

Oxidation to disulfides is reversible and pH-dependent, favoring dimerization in alkaline media .

-

Sulfonic acid derivatives exhibit enhanced solubility in polar solvents.

Substitution Reactions

The allyl and cyclohexyl groups participate in nucleophilic and electrophilic substitutions:

Allyl Group Reactivity

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | 3-Haloallyl derivatives | Room temperature | |

| Grignard reagents | Alkylated allyl derivatives | Anhydrous THF |

Cyclohexyl Group Reactivity

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitrocyclohexyl derivatives | 0–5°C, 12 hrs | |

| SOCl₂ | Chlorocyclohexyl derivatives | Reflux, 6 hrs |

Key Findings :

-

Allyl halogenation proceeds via radical intermediates.

-

Cyclohexyl nitration requires strict temperature control to avoid ring oxidation.

Reduction Reactions

The triazole ring can undergo selective reduction under specific conditions:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Partially reduced triazoline | Preserves thiol | |

| Catalytic hydrogenation (H₂/Pd) | Fully saturated triazolidine | Requires high pressure |

Mechanistic Notes :

-

Partial reduction retains the thiol group, enabling further functionalization .

-

Full reduction destroys aromaticity, altering electronic properties .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

| Reaction Partner | Product | Conditions | Source |

|---|---|---|---|

| Hydrazine hydrate | Triazolo[3,4-b]thiadiazine | Reflux, 8 hrs | |

| Ethylene diamine | Bistriazole macrocycles | Microwave, 120°C |

Applications :

Alkylation and Acylation

The thiol group undergoes S-alkylation and acylation:

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| Methyl iodide | S-Methyl derivative | 82 | |

| Acetyl chloride | S-Acetyl derivative | 75 |

Optimization Insights :

-

Alkylation proceeds efficiently in DMF with K₂CO₃ as a base .

-

Acylation requires anhydrous conditions to prevent hydrolysis .

Metal Complexation

The thiol group coordinates with transition metals:

| Metal Salt | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(II) acetate | Octahedral Cu-S complex | 5.2 | |

| Fe(III) chloride | Tetrahedral Fe-S complex | 4.8 |

Applications :

Tautomerism and pH-Dependent Behavior

The compound exhibits thione-thiol tautomerism:

| pH Range | Dominant Form | Notable Properties | Source |

|---|---|---|---|

| < 7 | Thione (C=S) | Enhanced nucleophilicity | |

| > 7 | Thiol (S–H) | Increased redox activity |

Spectroscopic Confirmation :

科学研究应用

4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

作用机制

The mechanism of action of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol:

5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: This compound features an ethylbenzylideneamino group, providing different chemical properties and uses.

Uniqueness

4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of an allyl group and a cyclohexyl group attached to the triazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

生物活性

4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-61-7) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antioxidant, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₃S, with a molecular weight of 223.34 g/mol. The compound features a triazole ring and a thiol group that contribute to its reactivity and biological activity.

1. Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been shown to exhibit significant anti-inflammatory effects. A study highlighted that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, derivatives with similar structures demonstrated IC50 values indicating their effectiveness in inhibiting COX-1 and COX-2 enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Celecoxib | 21.53 | 3.33 |

| Tested Triazole Derivative | 593.5 | 21.53 |

The triazole derivatives were also noted for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

2. Antioxidant Activity

The antioxidant potential of this compound has been investigated using various assays such as DPPH and ABTS tests. These assays measure the ability of compounds to scavenge free radicals:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 0.87 | - |

| Triazole Derivative | - | 0.397 |

The results indicated that this triazole derivative exhibits antioxidant activity comparable to ascorbic acid .

3. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively studied against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These findings suggest that the compound's structure allows it to interact effectively with bacterial targets .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Antioxidant and Antibacterial Activities : Research indicated that triazoles exhibit robust antibacterial action against multiple strains of bacteria and fungi while also displaying antioxidant properties through radical scavenging mechanisms .

- In Vivo Studies : Animal models have shown that triazole derivatives can significantly reduce inflammation and oxidative stress markers in tissues subjected to inflammatory stimuli .

- Molecular Docking Studies : Computational studies revealed that these compounds bind effectively to key enzymes involved in inflammation and microbial resistance, suggesting a potential mechanism for their biological activity .

属性

IUPAC Name |

3-cyclohexyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLVTKWIMAUZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366166 | |

| Record name | 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

590376-61-7 | |

| Record name | 5-Cyclohexyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590376-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。